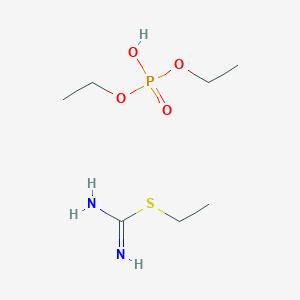
S-Ethylisothiuronium diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
S-Ethylisothiuronium diethyl phosphate is a useful research compound. Its molecular formula is C7H19N2O4PS and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
S-Ethylisothiuronium diethyl phosphate, commonly known as Difetur, is a compound recognized for its diverse biological activities, particularly in the medical field. This article reviews its pharmacological properties, mechanisms of action, and clinical implications based on various studies and data sources.
This compound acts primarily as an inducible nitric oxide synthase (iNOS) inhibitor , affecting nitric oxide production in the liver. This inhibition leads to significant changes in systemic hemodynamics, including:
- Increased peripheral vascular resistance
- Elevated stroke volume and central blood volume
- Enhanced left ventricular work
These effects contribute to its antihypotensive properties without stimulating the sympathetic nervous system, thus avoiding common side effects like tachycardia and electrolyte imbalance .
Radioprotective Effects
The compound has been shown to possess radioprotective qualities. Studies indicate that it interacts with radiation-induced free radicals, enhancing cellular resilience against oxidative stress. This property is particularly significant in medical applications involving radiation therapy .
Hemodynamic Effects
In experimental settings involving hemorrhagic shock, this compound demonstrated the ability to:
- Correct metabolic acidosis induced by blood loss
- Restore arterial blood pressure effectively after hypotensive episodes caused by ganglion blockers
For instance, in a study with cats undergoing controlled hemorrhage, arterial blood pH improved significantly after administration of the compound, indicating its role in metabolic regulation during shock conditions .
Antihypotensive Drug
This compound is utilized as an antihypotensive agent in various clinical scenarios:
- Acute arterial hypotension due to surgical procedures or trauma
- Management of shock conditions and hemorrhages
- Conjunction with epidural anesthesia to mitigate hypotensive effects from anesthetics .
Table 1: Hemodynamic Changes Induced by this compound
| Parameter | Baseline Value | Post-Administration Value (5 mg/kg) |
|---|---|---|
| Arterial Blood Pressure (mmHg) | 70 | 85 |
| Stroke Volume (mL) | 50 | 70 |
| Central Blood Volume (mL) | 400 | 500 |
| Peripheral Vascular Resistance (dyn·s/cm^5) | 1200 | 1500 |
Data derived from experimental studies on canine models .
Case Study: Efficacy in Hemorrhagic Shock
A study conducted on cats subjected to induced hemorrhagic shock showed that administration of this compound at a dose of 5 mg/kg resulted in:
Eigenschaften
CAS-Nummer |
21704-46-1 |
|---|---|
Molekularformel |
C7H19N2O4PS |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
diethyl hydrogen phosphate;ethyl carbamimidothioate |
InChI |
InChI=1S/C4H11O4P.C3H8N2S/c1-3-7-9(5,6)8-4-2;1-2-6-3(4)5/h3-4H2,1-2H3,(H,5,6);2H2,1H3,(H3,4,5) |
InChI-Schlüssel |
CSYSULGPHGCBQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)OCC.CCSC(=N)N |
Key on ui other cas no. |
21704-46-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















